

# A Comprehensive Technical Guide to Methyl 2-bromo-3-iodobenzoate

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## Compound of Interest

Compound Name: Methyl 2-bromo-3-iodobenzoate

CAS No.: 1261797-04-9

Cat. No.: B2707256

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules represent a cornerstone class of building blocks. Their utility is primarily anchored in the predictable reactivity of the carbon-halogen bond, which serves as a versatile handle for constructing complex molecular architectures through various cross-coupling methodologies. Among these, di-halogenated aromatic systems offer a platform for sequential and site-selective functionalization, enabling the precise assembly of novel chemical entities.

**Methyl 2-bromo-3-iodobenzoate** (CAS No. 1261797-04-9) is a trifunctional scaffold of significant interest.<sup>[1][2]</sup> It incorporates an ester group and two distinct halogen atoms—bromine and iodine—on a benzene ring. The differential reactivity of the C-I and C-Br bonds, with the former being more susceptible to oxidative addition in typical palladium-catalyzed cross-coupling reactions, allows for a hierarchical approach to molecular elaboration. This intrinsic property makes **Methyl 2-bromo-3-iodobenzoate** a valuable intermediate in the

synthesis of pharmaceuticals, agrochemicals, and functional organic materials. This guide provides a detailed exploration of its synthesis, properties, applications, and safe handling, tailored for professionals in the chemical sciences.

## Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of **Methyl 2-bromo-3-iodobenzoate** and its isomers.

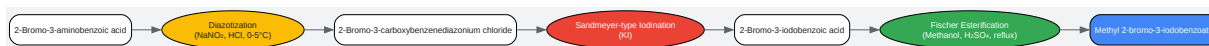
Property	Value	Source
CAS Number	1261797-04-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrIO <sub>2</sub>	
Molecular Weight	340.94 g/mol	
IUPAC Name	methyl 2-bromo-3-iodobenzoate	
Synonyms	Benzoic acid, 2-bromo-3-iodo-, methyl ester	[1]
Physical Form	Solid (predicted)	[3]
Boiling Point	103-112 °C (at 0.02 Torr) (for isomer Methyl 3-bromo-2-iodobenzoate)	[4]
Density	2.059 ± 0.06 g/cm <sup>3</sup> (for isomer Methyl 3-bromo-2-iodobenzoate)	[4]

## Synthesis of Methyl 2-bromo-3-iodobenzoate: A Proposed Pathway

While a direct, peer-reviewed synthesis protocol for **Methyl 2-bromo-3-iodobenzoate** is not readily available in the provided search results, a chemically sound and logical pathway can be constructed based on established organic chemistry principles and synthesis routes for

analogous compounds. A plausible approach involves a multi-step sequence starting from a readily available substituted aniline, as outlined below.

## Proposed Synthesis Workflow



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Caption: Proposed synthetic route for **Methyl 2-bromo-3-iodobenzoate**.

## Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Bromo-3-aminobenzoic acid

- Suspend 2-bromo-3-aminobenzoic acid in a mixture of water and concentrated hydrochloric acid in a reaction vessel.
- Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) dropwise, ensuring the temperature remains below 5°C.
- Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

Rationale: The diazotization of an aromatic amine is a classic and reliable method for generating a diazonium salt, which is an excellent leaving group and a versatile intermediate for introducing a variety of substituents onto an aromatic ring.

Step 2: Sandmeyer-type Iodination

- In a separate vessel, dissolve potassium iodide (KI) in water.
- Slowly add the cold diazonium salt suspension from Step 1 to the potassium iodide solution with continuous stirring. Effervescence (evolution of N<sub>2</sub> gas) should be observed.

- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) to drive the reaction to completion.
- Cool the mixture and extract the crude 2-bromo-3-iodobenzoic acid with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Rationale: The Sandmeyer reaction (or a variation thereof using KI) is a highly effective method for converting a diazonium salt to an aryl iodide. The use of potassium iodide provides the iodide nucleophile.

### Step 3: Fischer Esterification

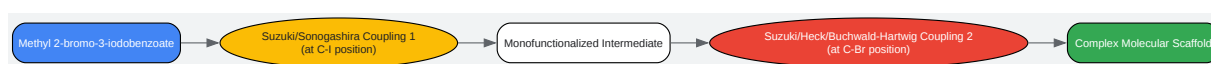
- Dissolve the crude 2-bromo-3-iodobenzoic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting carboxylic acid.
- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography or recrystallization to obtain pure **Methyl 2-bromo-3-iodobenzoate**.

Rationale: Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.

# Applications in Drug Development and Organic Synthesis

The synthetic utility of **Methyl 2-bromo-3-iodobenzoate** is rooted in the differential reactivity of the carbon-iodine and carbon-bromine bonds. This allows for selective and sequential cross-coupling reactions, a cornerstone of modern drug discovery and development.[5]

## Sequential Cross-Coupling Strategy



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Caption: Sequential functionalization of **Methyl 2-bromo-3-iodobenzoate**.

1. Initial Coupling at the C-I Bond: The carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the 3-position. Reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination can be employed to introduce a first element of diversity.[6]

2. Subsequent Coupling at the C-Br Bond: Following the initial reaction, the remaining C-Br bond at the 2-position can be targeted for a second, different cross-coupling reaction. This allows for the introduction of a second, distinct substituent.

This stepwise approach enables the construction of highly complex and diverse molecular scaffolds from a single, versatile starting material, which is a highly desirable strategy in the generation of compound libraries for high-throughput screening in drug discovery.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 2-bromo-3-iodobenzoate**. While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search results, the safety profiles of closely related isomers provide a reliable guide.

- Hazard Statements: Based on related compounds, **Methyl 2-bromo-3-iodobenzoate** is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] It may also be harmful if swallowed.[9]
- Precautionary Measures:
  - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]
  - Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
  - Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
- First Aid:
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
  - In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]
  - If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
  - If swallowed: Seek immediate medical assistance.[7]

## Conclusion

**Methyl 2-bromo-3-iodobenzoate** is a strategically important building block for chemical synthesis. Its trifunctional nature, combined with the differential reactivity of its two halogen substituents, provides a powerful platform for the controlled and sequential construction of complex organic molecules. This makes it a valuable tool for researchers and scientists in the field of drug development and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.

## References

- PubChem. Methyl 3-bromo-5-iodobenzoate. [[Link](#)]
- PubChem. Methyl 3-bromo-5-iodobenzoate Safety and Hazards. [[Link](#)]

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